molecular formula C6H4BrNO3 B1273810 5-Bromo-6-hydroxynicotinic acid CAS No. 41668-13-7

5-Bromo-6-hydroxynicotinic acid

Cat. No. B1273810
CAS RN: 41668-13-7
M. Wt: 218 g/mol
InChI Key: PQDLYKZCJBGXPQ-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxynicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with relevance to dopamine and serotonin receptor antagonists, has been described. This synthesis involves a regioselective substitution reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Although this synthesis does not directly pertain to 5-bromo-6-hydroxynicotinic acid, the methodologies employed could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated nicotinic acid derivatives is characterized by the presence of a pyridine ring substituted with bromine and other functional groups. The structure of these compounds is confirmed using spectroscopic techniques such as infrared spectroscopy, which can provide insights into the electronic effects and hydrogen bonding tendencies within the molecule .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including electrocatalytic carboxylation. For example, 2-amino-5-bromopyridine has been carboxylated using CO2 in an ionic liquid to yield 6-aminonicotinic acid with high selectivity and yield . This reaction showcases the reactivity of brominated pyridines in the presence of electrochemical conditions and could be relevant for the functionalization of 5-bromo-6-hydroxynicotinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-6-hydroxynicotinic acid can be inferred from related compounds. An improved procedure for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid has been reported, which involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite. This method provides a safe and efficient route to high yields of the brominated product . The properties of this compound, such as solubility, melting point, and stability, would be important for its handling and use in further chemical transformations.

Scientific Research Applications

Synthesis and Preparation

5-Bromo-6-hydroxynicotinic acid can be synthesized efficiently and safely. A large-scale preparation method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).

Biochemical Applications

This compound plays a role in biochemical processes. For example, 6-hydroxynicotinate 3-monooxygenase, a monomeric enzyme from Pseudomonas fluorescens, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is involved in the synthesis of 2,5-dihydroxypyridine, a precursor for chemicals like 5-aminolevulinic acid used in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).

Electrocatalysis

5-Bromo-6-hydroxynicotinic acid is significant in electrocatalysis. For instance, electrocatalytic synthesis of 6-aminonicotinic acid, a derivative, has been explored using electrochemical reduction in the presence of CO2. This process shows potential for green chemistry applications (Gennaro et al., 2004).

Spectroscopy and Structural Studies

Infrared multiple-photon dissociation spectroscopy studies have been conducted on deprotonated 6-hydroxynicotinic acid to understand its gas-phase structure. Such studies are crucial in the analysis of industrial products and model systems for tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Microbial Conversion and Biodegradation

Microbial processes involving 5-Bromo-6-hydroxynicotinic acid include its conversion to 6-hydroxynicotinic acid by specific bacteria, which is a step in nicotinic acid degradation. This process is crucial for understanding microbial pathways and potential applications in bioremediation or biochemical production (Ensign & Rittenberg, 1964).

Pharmacological and Health Research

Research has also explored derivatives of 5-hydroxynicotinic acid for their potential cardioprotective actions. Studies on specific derivatives have shown promising results in reducing diastolic dysfunction and protecting against ischemia/reperfusion injury, indicating a potential avenue for therapeutic applications (Danilenko, 2017).

Safety And Hazards

5-Bromo-6-hydroxynicotinic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDLYKZCJBGXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377398
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-hydroxynicotinic acid

CAS RN

41668-13-7
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-hydroxynicotinic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PK Ambre, R RS Pissurlenkar, AS Jagyasi… - Anti-Infective …, 2012 - ingentaconnect.com
… hours, and poured into water to obtain crude 5-bromo-6hydroxynicotinic acid 5. The crude product was isolated by filtration and recrystallized from alcohol water mixture (1:1) [24]. Yield: …
Number of citations: 2 www.ingentaconnect.com
J Liu, K Kimmel, K Dao, Y Liu, M Qi - Organic Process Research & …, 2018 - ACS Publications
… A 3 L reactor was charged with 5-bromo-6-hydroxynicotinic acid (5, 100 g, 1.0 equiv), toluene (600 mL, 6 V), DMF (5 g), and triphosgene (150 g, 1.1 equiv). The suspension was heated …
Number of citations: 10 pubs.acs.org
JA Wisniewski - 2019 - search.proquest.com
… To a solution of 5-bromo-6-hydroxynicotinic acid (1.04g, 4.76 mmol) in dry DMF (75 mL), was added K2CO3 (1.98 g, 14.3 mmol) followed by methyl iodide (1.5 mL, 24 mmol). The …
Number of citations: 0 search.proquest.com

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